
4-(2-Hydroxyphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxyphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis. This compound features a pyrrolidinone ring substituted with a hydroxyphenyl group, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted piperidines via a cascade reaction. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the enantioselective synthesis of 4,5-disubstituted pyrrolidin-2-one derivatives using Michael adducts as key precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and controlled reaction environments is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones and their derivatives, which can exhibit enhanced biological activities and functional properties.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxyphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.
Industry: The compound is used in the synthesis of drugs, dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives exhibit antiarrhythmic activity by interacting with adrenolytic receptors and exerting antioxidant effects . The compound’s structure allows it to modulate various biological pathways, contributing to its diverse pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
4-(2-Hydroxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A basic pyrrolidinone structure without the hydroxyphenyl substitution.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that enhance their reactivity and biological activity.
Piracetam and Oxiracetam: Pyrrolidinone cognition enhancers known for their selectivity for brain areas involved in memory processes.
The uniqueness of this compound lies in its hydroxyphenyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
4-(2-hydroxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H11NO2/c12-9-4-2-1-3-8(9)7-5-10(13)11-6-7/h1-4,7,12H,5-6H2,(H,11,13) |
InChI-Schlüssel |
AJSCGVNMIMNSST-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNC1=O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





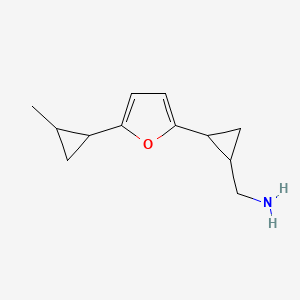

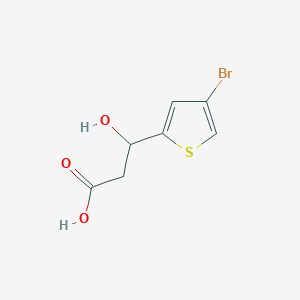
![benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13598408.png)
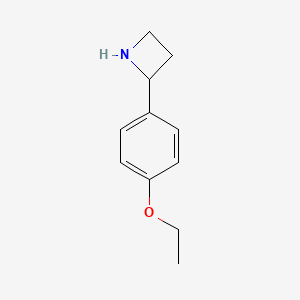
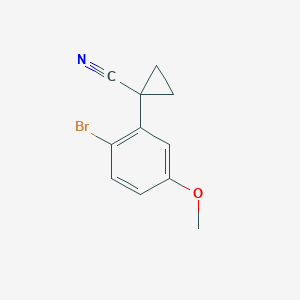
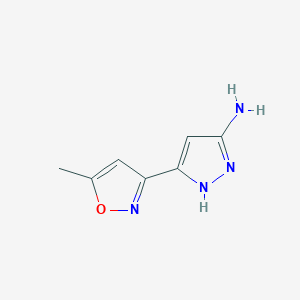
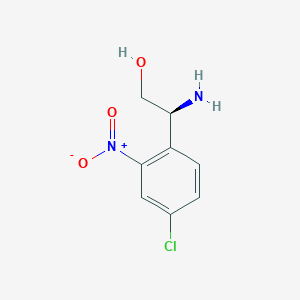

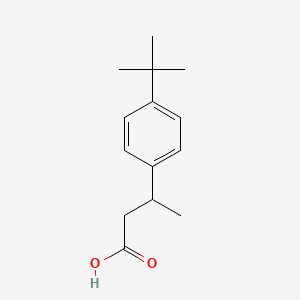
![3-[(2-Fluoropyridin-3-YL)oxy]propan-1-amine](/img/structure/B13598454.png)
